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Introduction

Nickel/photoredox dual catalysis has emerged as a powerful strategy in modern organic synthesis, enabling
the formation of carbon-carbon bonds under exceptionally mild conditions. This methodology synergistically
combines the versatility of nickel catalysis in mediating cross-coupling reactions with the ability of
photoredox catalysts to generate radical species through single-electron transfer processes under visible light
irradiation. The integration of these two catalytic systems has unlocked previously challenging
transformations, particularly in the realm of C(sp2)-C(sp3) bond formation, which remains difficult to
achieve through traditional cross-coupling approaches. Within this domain, the introduction of methyl groups
onto aromatic and heteroaromatic systems represents a transformation of singular importance in medicinal
and process chemistry, often leading to dramatic improvements in the pharmacological properties of drug

candidates through the well-documented "magic methyl effect.” [1]

Traditional methylation methods typically rely on either highly reactive organometallic reagents (such as
methylmagnesium halides or trimethylaluminum) or aggressive electrophilic methylating agents (like methyl
iodide or dimethyl sulfate), which present significant limitations in terms of functional group
compatibility, safety profile, and operational simplicity. Furthermore, these conventional approaches often

require harsh reaction conditions, limiting their application to complex, multifunctional molecules
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commonly encountered in late-stage pharmaceutical development. In contrast, the nickel/photoredox
catalytic platform employing trimethoxymethane (also known as trimethyl orthoformate) as a methyl
radical source offers a remarkably mild, efficient, and selective alternative that addresses these limitations

while utilizing an inexpensive, commercially abundant, and easy-to-handle solvent as the methylating agent.

[2][1]

These Application Notes provide a comprehensive technical resource for researchers seeking to implement
this cutting-edge methylation methodology in both discovery and development settings. The protocol details
the optimized reaction conditions, outlines the substrate scope and limitations, describes the proposed
mechanism, and provides practical guidance for troubleshooting common experimental challenges.
Additionally, we highlight significant applications in late-stage functionalization of pharmacologically
relevant scaffolds and discuss potential extensions of the methodology to access more complex alkylation

patterns beyond simple methylation. [2] [1]

Reaction Mechanism and Background

Mechanistic Overview

The nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides using trimethoxymethane operates
through a sophisticated radical cross-coupling mechanism that seamlessly integrates photoredox cycle, nickel
catalytic cycle, and radical generation pathway. The process begins when the photoredox catalyst (typically
an iridium-based complex such as Ir[dF(CF3)ppy]2(dtbbpy)PF6) absorbs visible light photons, transitioning
to an excited state that acts as a potent single-electron reductant. This photoexcited species then engages in
single-electron transfer (SET) with nickel intermediates, thereby modulating the oxidation state of the nickel
catalyst and enabling challenging elementary steps that would be otherwise inaccessible in ground-state

catalysis. [1] [3]

Concurrently, the aryl chloride coupling partner undergoes oxidative addition with a Ni(0) species,
generating a Ni(II)-aryl intermediate. This complex is then oxidized by the excited photoredox catalyst to
form a Ni(Ill)-aryl species. The critical innovation of this methodology lies in the photolysis of this Ni(III)
complex, which homolytically cleaves to release a chlorine radical while regenerating the Ni(II)-aryl

species. This chlorine radical plays a pivotal role in the radical generation sequence, as it selectively
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abstracts a hydrogen atom from the methine position of trimethoxymethane, leveraging the relatively weak
C-H bond at this position (BDFE = 88.7 kcal/mol). The resultant tertiary carbon-centered radical
subsequently undergoes rapid B-scission, cleaving to release a highly reactive methyl radical and dimethyl
carbonate as a stable byproduct. The methyl radical is then captured by the Ni(II)-aryl species, forming a
Ni(IIT)-alkyl intermediate that undergoes reductive elimination to yield the methylated arene product while
regener the Ni(I) catalyst. A final single-electron reduction of the Ni(I) species by the reduced form of the

photoredox catalyst closes both catalytic cycles. [1]

Diagram: The mechanism of nickel/photoredox-catalyzed methylation
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Radical Generation Pathway

The unique aspect of this transformation is the novel mechanism of methyl radical generation from
trimethoxymethane, which proceeds through a hydrogen atom transfer (HAT)/B-scission sequence rather

than direct oxidation or reduction. The key features of this pathway include:

¢ Chlorine radical generation: The photolysis of the Ni(lll)-aryl chloride complex produces a chlorine
radical, which serves as a highly selective HAT agent due to its electrophilic character. [1]

e Selective HAT: The chlorine radical preferentially abstracts the methine hydrogen from
trimethoxymethane rather than a methyl hydrogen due to the greater stability of the resultant tertiary
radical (ABDFE = -1.2 kcal/mol). [1]

o Efficient B-scission: The tertiary radical undergoes rapid unimolecular fragmentation (AG = -25.1
kcal/mol, AGF = 11.4 kcal/mol) to generate a methyl radical and dimethyl carbonate, driving the
reaction forward through the formation of a stable carbonyl byproduct. [1]

This mechanistic pathway represents a significant advantage over traditional approaches to methyl radical
generation, as it utilizes an inexpensive, commercially available, and benign solvent as the methyl source

while operating under exceptionally mild reaction conditions. [1]

Experimental Protocol

Step-by-Step Procedure

Standard Reaction Setup for Nickel/Photoredox-Catalyzed Methylation:

e Preparation of Reaction Vessel: In an inert atmosphere glove box, add NiClz-glyme (10 mol%), 4,4'-
di-tert-butylbipyridine (dtbbpy) (15 mol%), and K3sPOa4 (2.0 equiv) to a 5 mL oven-dried glass vial

equipped with a magnetic stir bar. [1]

e Addition of Reagents: To the same vial, add the aryl chloride substrate (0.1 mmol, 1.0 equiv) and
Ir[dF(CF3)ppylz(dtbbpy)PFe (1 mol%). Cap the vial with a septum and temporarily remove it from
the glove box. [1]
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e Solvent Addition: Under a positive flow of nitrogen, add trimethoxymethane (0.05 M concentration
relative to substrate, approximately 182 equiv) via syringe. The reaction is performed without

cosolvent for optimal yield and selectivity. [1]

e Reaction Execution: Place the reaction vessel approximately 5 cm from a 34 W blue Kessil lamp

(440 nm) and stir vigorously at room temperature for 24 hours. Monitor reaction progress by TLC or

GC/MS. [1]

e Workup Procedure: After completion, dilute the reaction mixture with ethyl acetate (10 mL) and
transfer to a separatory funnel. Wash with water (5 mL) and brine (5 mL), then dry the organic layer

over anhydrous MgSOa. Filter and concentrate under reduced pressure. [1]

e Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate hexanes/ethyl acetate gradient to obtain the pure methylated product. [1]

Reagents and Equipment

Table: Required Reagents and Materials

Reagent/Material

Specification

Quantity (for 0.1
mmol scale)

Handling Precautions

Aryl chloride substrate

NiClz-glyme

4.,4'-di-tert-butylbipyridine

(dtbbpy)

Ir[dF(CF3)ppy]z(dtbbpy)PFe

Trimethoxymethane

>95% purity

>98% purity

>98% purity

>97% purity

Anhydrous,
>99%

0.1 mmol

10 mol%

15 mol%

1 mol%

182 equiv (0.05 M)

May be moisture
sensitive

Air-sensitive, store in
glove box

Stable at room
temperature

Photosensitive, store in
dark

Hygroscopic
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Reagent/Material

Quantity (for 0.1
mmol scale)

Specification

Handling Precautions

K3POa Anhydrous, 2.0 equiv Moisture sensitive
>98%
Blue LED lamp 34 W, 440 nm 1 unit Avoid direct eye

exposure

Critical Parameters and Troubleshooting

Table: Troubleshooting Guide for Common Experimental Issues

Problem

Potential Cause

Recommended Solution

Low conversion of starting material

Formation of ester byproduct
(coupling at tertiary position of
trimethoxymethane)

Formation of benzylic ether
byproduct (coupling at primary C-H
bonds)

Decomposition of starting material

Oxygen
contamination

Insufficient light
penetration

Impure nickel
catalyst

Suboptimal solvent
system

Suboptimal solvent
system

Base-sensitive
functional groups

Ensure rigorous exclusion of oxygen by
degassing solvents and maintaining inert
atmosphere

Use smaller reaction vessels or increase
stirring rate; ensure proper distance from
light source

Source fresh catalyst; recrystallize if
necessary

Perform reaction in neat
trimethoxymethane without cosolvent [1]

Use neat trimethoxymethane; in
optimized conditions, 15% of this
byproduct may still form [1]

Test stability of substrate to KsPOa
separately; consider alternative mild
bases
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Problem Potential Cause Recommended Solution

No reaction observed Aged photoredox Prepare fresh Ir photocatalyst stock
catalyst solution
Incorrect Verify light source emits at 440 nm; blue
wavelength LEDs are optimal

Substrate Scope and Limitations

Functional Group Compatibility

The nickel/photoredox-catalyzed methylation protocol demonstrates exceptional functional group
tolerance, accommodating a wide range of synthetically relevant moieties that would typically be
incompatible with traditional methylation methods employing nucleophilic or electrophilic methylating
agents. This compatibility is particularly valuable in the context of late-stage functionalization, where

complex molecules bearing multiple functional groups require selective modification. [1]

Table: Substrate Scope and Functional Group Tolerance

Yield
Substrate Class Example Notes
(%)
Electron-deficient aryl 4'-Chloroacetophenone 61-85%  Higher yields compared to electron-
chlorides rich systems [1]
Aryl nitriles 4-Chlorobenzonitrile 78% Tolerance of electrophilic nitrile group
[1]
Aryl ketones 4- 82% Carbonyl functionality remains
Chlorobenzophenone unaffected [1]
Aryl esters Methyl 4- 75% Ester group compatible without
chlorobenzoate transesterification [1]
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Yield
Substrate Class Example Notes

(%)
Aryl aldehydes 4-Chlorobenzaldehyde  70% No aldol side products observed [1]
Ortho-substituted aryl 2-Chloro-m-xylene 55-70% Moderate steric hindrance tolerated [1]
chlorides
Heteroaryl chlorides 2-Chloropyridine 65% Compatibility with nitrogen

heterocycles [1]

Pharmaceutical Loratadine derivative 85% Late-stage functionalization of drug
derivatives molecule [1]
Electron-rich aryl 4-Chloroanisole 35% Lower yields due to slower oxidative
chlorides addition [1]

Electron-deficient aryl chlorides consistently provide superior yields compared to their electron-rich
counterparts, reflecting the rate-limiting oxidative addition step in the nickel catalytic cycle. Nevertheless,
even electron-rich substrates still undergo methylation in synthetically useful yields. Notably, ortho-
substituted aryl chlorides are competent substrates, albeit with moderately reduced efficiency due to

increased steric encumbrance at the reaction center. [1]

Heterocycle and Pharmaceutical Scope

The methodology successfully extends to a diverse range of heteroaryl chlorides, including pyridines,
furans, and pyrroles, which are prevalent scaffolds in medicinal chemistry. Particularly impressive is the
protocol's applicability to complex drug molecules, demonstrated through the methylation of chlorinated
derivatives of loratadine, fenofibrate, zomepirac, and perphenazine. In the case of perphenazine, which
contains a primary alcohol functionality, the reaction displays excellent chemoselectivity, methylating only
the aryl chloride position without competing alkylation of the alcohol - a significant advantage over methods
employing electrophilic methylating agents. Furthermore, substrates containing multiple chemically
equivalent aryl chlorides, such as procymidone, undergo selective monomethylation, highlighting the

controllable nature of this transformation. [1]
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Methodology Extension and Experimental Insights

Extension to Other Orthoformates

While trimethoxymethane serves as an efficient methyl radical source, the methodology can be extended to
other orthoformates to access more complex alkylation patterns. Replacement of trimethoxymethane with
triethyl orthoformate or triisopropyl orthoformate enables the incorporation of ethyl and isopropyl
groups, respectively, albeit with somewhat diminished efficiency compared to methylation. This expansion
significantly broadens the utility of the platform, providing access to a range of small alkyl groups that can
modulate the properties of organic molecules in discovery campaigns. Preliminary investigations also
suggest that acetals can function as alternative aliphatic radical sources, though further optimization is

required to achieve synthetically useful yields. [1]

Mechanistic Validation Experiments

Several key experiments were conducted to validate the proposed mechanism:

¢ Radical trapping studies: Addition of the radical scavenger TEMPO (2 equiv) completely
suppressed product formation, consistent with the involvement of radical intermediates in the catalytic
cycle. [1]

e Stoichiometric studies: ReactlR and *C NMR experiments confirmed that trimethoxymethane
serves as the source of the incorporated methyl group rather than functioning solely as a solvent. [1]

¢ Control experiments: Omission of any key component (nickel catalyst, ligand, photoredox catalyst,
or light) resulted in no product formation, confirming the necessity of both catalytic cycles and light
irradiation. [1]

¢ Solvent optimization: Systematic evaluation of solvent systems revealed that neat
trimethoxymethane provided optimal yield and selectivity, with aromatic cosolvents such as tert-
butylbenzene offering improved selectivity but somewhat reduced yield. [1]

Applications in Drug Development

The nickel/photoredox-catalyzed methylation using trimethoxymethane holds particular significance in

pharmaceutical research and development, where the "magic methyl effect" - the dramatic improvement
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in potency, metabolic stability, or bioavailability upon incorporation of a methyl group - is a well-established
phenomenon. The capacity to install methyl groups at a late stage in synthetic sequences enables rapid
exploration of structure-activity relationships without necessitating de novo synthesis of each analog. This
capability is especially valuable in lead optimization campaigns, where time-efficient synthesis of analogs is

critical. [1]

A compelling illustration of this application is the methylation of a chlorinated precursor of Celecoxib, a
selective COX-2 inhibitor. Introduction of the methyl group significantly shortened the metabolic half-life of
the compound, enabling its development as a pharmaceutical agent. The current methodology facilitates such
transformations under exceptionally mild conditions compatible with the complex functionality present in
advanced intermediates. Furthermore, the use of aryl chlorides as coupling partners is particularly
advantageous, as they represent the most abundant and inexpensive class of aryl halides, frequently

appearing in screening libraries and medicinal chemistry campaigns. [1]

The operational simplicity, mild conditions, and exceptional functional group tolerance of this transformation
position it as a valuable tool for synthetic and medicinal chemists pursuing structure-activity relationship
studies or seeking to optimize the pharmacological profiles of lead compounds through selective methylation

of (hetero)aryl chloride precursors.

Conclusions and Future Perspectives

The nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides using trimethoxymethane represents
a significant advancement in radical-based cross-coupling methodology. Key advantages of this approach

include:

¢ Mild reaction conditions (room temperature, visible light irradiation)

o Exceptional functional group tolerance compatible with complex molecules

¢ Use of an inexpensive, commercially abundant methyl source

¢ High selectivity for methylation over competing pathways

e Broad substrate scope encompassing both aromatic and heteroaromatic chlorides
e Applicability to late-stage functionalization of pharmaceutical compounds

While the current methodology focuses primarily on methylation, preliminary results with larger
orthoformates suggest potential expansion to incorporate more complex alkyl groups. Future developments

will likely address current limitations in the methylation of electron-rich aryl chlorides and expand the scope
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to encompass other challenging substrate classes. Additionally, the development of continuous-flow

implementations could enhance the scalability of this transformation for process chemistry applications.

The mechanistic insights gleaned from this system - particularly the novel approach to methyl radical
generation via (-scission - may inspire the development of related transformations employing alternative
radical precursors. As photoredox/nickel dual catalysis continues to mature, this methodology stands as a
testament to the power of combining photocatalysis with first-row transition metal catalysis to solve long-

standing challenges in synthetic organic chemistry.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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